2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate
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Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C5H2O3S1F10. It is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethanesulfonate group.
Elimination reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an alkoxide can yield an ether, while reaction with an amine can produce an amine derivative .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Material science: This compound is used in the development of fluorinated polymers and coatings due to its high reactivity and stability.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate involves its high reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms and the trifluoromethanesulfonate group make the carbon atoms highly electrophilic, facilitating nucleophilic attack . This reactivity is exploited in various chemical synthesis processes to introduce fluorinated groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a trifluoromethanesulfonate group.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Similar to the methacrylate derivative but with an acrylate group.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is unique due to its high reactivity and the presence of both fluorinated and trifluoromethanesulfonate groups. This combination makes it a valuable reagent in organic synthesis for introducing fluorinated groups into molecules .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F10O3S/c6-2(7,3(8,9)4(10,11)12)1-18-19(16,17)5(13,14)15/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLLSBGBGDVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379255 |
Source
|
Record name | 1H,1H-Heptafluorobutyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-01-0 |
Source
|
Record name | 1H,1H-Heptafluorobutyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Heptafluorobutyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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